molecular formula C₃₉H₄₉N₁₁O₁₀ B612777 Abz-FR-K(Dnp)-P-OH CAS No. 500799-61-1

Abz-FR-K(Dnp)-P-OH

Cat. No. B612777
M. Wt: 831.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-FR-K(Dnp)-P-OH is a fluorogenic substrate for angiotensin-converting enzyme-1 (ACE1) . It’s a peptide substrate that has been used in the study of protealysin, a metalloprotease of Serratia proteamaculans . The fluorescence of Abz (2-aminobenzoyl) is quenched by the Dnp (2,4-dinitrophenyl) group until cleavage at Arg-Lys separates them .


Molecular Structure Analysis

The molecular weight of Abz-FR-K(Dnp)-P-OH is 831.4 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

Protealysin and thermolysin, the prototype of the M4 family, have been shown to hydrolyze only the Ser-Val bond of the substrate . The substrate exhibited a KM = 35 ± 4 μM and kcat = 21 ± 1 s−1 for protealysin as well as a KM = 33 ± 8 μM and kcat = 7 ± 1 s−1 for thermolysin at 37 °C .


Physical And Chemical Properties Analysis

Abz-FR-K(Dnp)-P-OH is a solid substance . It’s recommended to be stored at -20° C . The excitation and emission wavelengths are 320 nm and 420 nm, respectively .

Scientific Research Applications

Continuous Fluorescence Resonance Energy Transfer Assays

"Abz-FR-K(Dnp)-P-OH" is widely used in fluorescence resonance energy transfer (FRET) assays for measuring angiotensin I-converting enzyme (ACE) activity. This methodology provides a sensitive and rapid procedure for ACE activity determination, allowing kinetic studies and ACE determination in biological fluids and tissue extracts. The use of such FRET substrates helps in the continuous quantitative measurement of enzyme activity, which is vital for various physiological and pathological conditions (Carmona et al., 2006).

Determination of Plasma and Tissue ACE Activity

The peptide Abz-FR-K(Dnp)-P-OH, cleaved at the Arg-Lys bond by ACE, has been optimized for measuring ACE in human plasma and rat tissues. This assay is characterized by its procedural simplicity and high sensitivity, making it ideal for rapid ACE determinations in various biological samples (Alves et al., 2005).

Peptidase Specificity Characterization

This peptide has been instrumental in investigating substrate specificity requirements for ACE and its mutants. It helps in differentiating the catalytic specificity of the C- and N-domains of ACE, a critical factor in understanding enzyme activities regulated by chloride ions (Araujo et al., 2000).

Defining Substrate Specificity of Carboxydipeptidases

Positional scanning synthetic combinatorial libraries of FRET peptides, including Abz-FR-K(Dnp)-P-OH, have been developed to define the substrate specificity of various carboxydipeptidases, such as cathepsin B. This aids in identifying optimal residues for enzymatic interactions (Cotrin et al., 2004).

Development of Selective C-domain Substrates

This peptide has been used in the development of selective substrates for the C-domain of ACE, which is essential for creating more targeted therapies and research tools (Bersanetti et al., 2004).

ACE Activity in Invertebrates

Studies using this peptide have also extended to invertebrates, like the mangrove crab Ucides cordatus. This research contributes to a broader understanding of ACE's biochemical function in various organisms (Bersanetti et al., 2015).

Direct Assessment of ACE Activity on Cell Membranes

The peptide has enabled the direct assessment of ACE activity on the membrane of transfected cells, providing a new methodology for studying protein interactions in cells in culture (Sabatini et al., 2007).

Safety And Hazards

The safety data sheet from Santa Cruz Biotechnology indicates that Abz-FR-K(Dnp)-P-OH is for research use only and not intended for diagnostic or therapeutic use . Further safety and hazard information should be referred to the safety data sheet.

properties

IUPAC Name

1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWJTBVOMMZVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146159019

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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